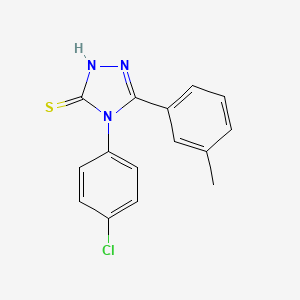

4-(4-chlorophenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Description

4-(4-Chlorophenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with a 4-chlorophenyl group at position 4, a 3-methylphenyl group at position 5, and a thiol (-SH) group at position 2. This compound is part of a broader class of 1,2,4-triazole-3-thiol derivatives, which are widely studied for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties .

Properties

IUPAC Name |

4-(4-chlorophenyl)-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3S/c1-10-3-2-4-11(9-10)14-17-18-15(20)19(14)13-7-5-12(16)6-8-13/h2-9H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSPWKOWMJUREG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-chlorophenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with isothiocyanates. One common synthetic route includes the reaction of 4-chlorobenzohydrazide with 3-methylphenyl isothiocyanate under reflux conditions in the presence of a base such as sodium hydroxide. The reaction mixture is then acidified to obtain the desired triazole-thiol compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

4-(4-chlorophenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can undergo reduction reactions, particularly at the chlorophenyl group, using reducing agents like lithium aluminum hydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles such as amines or alcohols.

Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various organic solvents (e.g., ethanol, dichloromethane). Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

Compounds in the 1,2,4-triazole class are well-documented for their antifungal properties. Research indicates that 4-(4-chlorophenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol can inhibit the growth of various fungal strains, making it a potential candidate for antifungal drug development. Its mechanism of action typically involves the inhibition of ergosterol biosynthesis in fungal cell membranes.

Anticancer Properties

Studies have suggested that triazole derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. The specific substitution patterns of this compound may enhance its efficacy against certain cancer types by targeting specific cellular pathways involved in tumor growth and proliferation.

Enzyme Inhibition

This compound has been explored as a potential enzyme inhibitor. For instance, it may interact with enzymes involved in metabolic pathways or those that facilitate disease progression in pathogenic organisms. Such interactions could lead to the development of new therapeutic agents.

Agricultural Applications

Fungicides

Due to its antifungal properties, this compound is also studied for use as a fungicide in agriculture. Its ability to inhibit fungal pathogens can help protect crops from diseases that threaten yield and quality.

Plant Growth Regulators

Research indicates that triazole compounds can act as plant growth regulators by modulating hormonal pathways within plants. This could lead to enhanced growth rates and improved resistance to environmental stressors.

Material Science

Synthesis of New Materials

The unique chemical structure of this compound allows it to be utilized as a building block for the synthesis of novel materials. These materials may possess unique electrical or optical properties suitable for applications in electronics or photonics.

-

Antifungal Efficacy Study

- A study conducted on various fungal strains demonstrated that the compound significantly inhibited the growth of Candida albicans and Aspergillus niger at low concentrations. This suggests its potential as an effective antifungal agent in clinical settings.

-

Cancer Cell Apoptosis Induction

- Research published in a peer-reviewed journal highlighted that treatment with this triazole derivative led to increased apoptosis in breast cancer cell lines through the activation of caspase pathways.

-

Field Trials for Crop Protection

- Field trials assessing the effectiveness of this compound as a fungicide showed a marked reduction in fungal infections on crops such as wheat and corn compared to untreated controls.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which play a crucial role in the metabolism of various substrates. By inhibiting these enzymes, the compound can disrupt essential biochemical pathways in microorganisms, leading to their death or inhibition of growth. The presence of the chlorophenyl and methylphenyl groups enhances the compound’s binding affinity to its molecular targets, contributing to its biological activity.

Comparison with Similar Compounds

Key Structural and Functional Insights

Electron-Withdrawing vs. Electron-Donating Groups :

- The 4-chlorophenyl group (electron-withdrawing) enhances stability and binding to hydrophobic enzyme pockets, as seen in Yucasin’s inhibition of YUC proteins .

- Methoxy (electron-donating) or methyl groups (e.g., 3-methylphenyl in the target compound) may improve membrane permeability or modulate electronic effects for targeted interactions .

Schiff Base Derivatives: Compounds like 4-((3-methoxybenzylidene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol exhibit extended conjugation, which can enhance UV absorption and redox properties for photostability or antioxidant applications .

Hydrazine and Indole Modifications: Hydrazine-linked derivatives (e.g., 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol) show marked antiviral activity due to strong hydrogen-bonding interactions with viral helicases . Indole-substituted analogs demonstrate anticancer efficacy by disrupting protein-protein interactions in apoptosis pathways .

Antiviral Potential

Anticancer Activity

Antimicrobial and Antioxidant Properties

- Schiff base derivatives (e.g., 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol) exhibit broad-spectrum antifungal activity against Candida spp. (MIC = 8–16 µg/mL) .

- Pyrazole-containing triazoles () show moderate antiradical activity (30–40% DPPH scavenging at 100 µM), useful in oxidative stress mitigation .

Biological Activity

The compound 4-(4-chlorophenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is part of the 1,2,4-triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties and other pharmacological effects supported by various studies.

Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 331.82 g/mol. The presence of the triazole ring along with thiol and chlorophenyl groups contributes to its unique chemical properties that facilitate interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 331.82 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. A study involving various triazole derivatives demonstrated that compounds similar to This compound were tested against several cancer cell lines including melanoma and breast cancer cells.

-

Cytotoxicity Studies :

- The compound was evaluated for cytotoxic effects using the MTT assay against human melanoma IGR39 and triple-negative breast cancer MDA-MB-231 cell lines. Results indicated that it exhibited selective cytotoxicity towards these cancer cells .

- The most active derivatives showed IC50 values significantly lower than standard chemotherapeutics, indicating potent anticancer activity.

- Mechanism of Action :

Other Biological Activities

Beyond anticancer effects, triazole compounds have been noted for various other biological activities:

- Antimicrobial Activity : Some studies suggest that triazole derivatives possess antimicrobial properties against a range of pathogens, making them candidates for developing new antibiotics .

- Antitubercular Activity : Certain triazole derivatives have shown efficacy against Mycobacterium tuberculosis, indicating their potential in treating tuberculosis .

- Hypoglycemic Effects : Research has indicated that some triazoles may help in lowering blood sugar levels, suggesting a role in diabetes management .

Case Study 1: Anticancer Efficacy

A specific study evaluated a series of triazole derivatives including the target compound against HepG2 liver cancer cells. The study highlighted that:

- Compound variants exhibited varying degrees of cytotoxicity.

- The presence of electron-donating groups enhanced anticancer properties.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on related compounds to determine how structural modifications affect biological activity:

Q & A

Q. How can the synthesis of 4-(4-chlorophenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol be optimized for higher yield and purity?

- Methodological Answer : The compound is typically synthesized via S-alkylation reactions of triazole-thiol precursors. Key steps include:

- Reagent Selection : Use alkyl halides or carbonyl derivatives for functionalization (e.g., bromoethyl acetate for S-alkylation) .

- Purification : Employ silica gel column chromatography with solvent gradients (e.g., hexane:ethyl acetate, 75:25 v/v) to isolate derivatives, achieving yields of 71–86% .

- Characterization : Confirm purity via melting point analysis, elemental analysis, and spectroscopic methods (¹H/¹³C NMR, LC-MS) .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound and its derivatives?

- Methodological Answer :

- Spectroscopy : ¹H-NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C-NMR (δ 120–160 ppm for triazole and aryl carbons) confirm substitution patterns .

- Mass Spectrometry : High-resolution MS (HR-MS) validates molecular ion peaks (e.g., [M+H]+ at m/z 289.38 for a derivative) .

- Infrared (IR) Spectroscopy : Detect thiol (-SH) stretches at ~2500 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ .

Advanced Research Questions

Q. How can molecular docking studies predict interactions of this compound with viral helicase proteins?

- Methodological Answer :

- Target Selection : Use crystallized helicase structures (e.g., PDB ID: 5WWP for MERS-CoV helicase) .

- Docking Protocols : Generate 30 ligand conformations per compound; prioritize low binding energy (< -8 kcal/mol) and hydrogen bonding with ATPase active sites (e.g., residues Lys288, Asp290) .

- Validation : Correlate docking scores with in vitro ATPase inhibition (e.g., IC₅₀ = 0.47–5.3 µmol/L for halogen-substituted derivatives) .

Q. What methodologies evaluate the antiradical activity of derivatives, and how do substituents impact efficacy?

- Methodological Answer :

- Assays : Use DPPH radical scavenging assays with IC₅₀ calculations. For example:

| Substituent | Antiradical Activity (IC₅₀) | Reference |

|---|---|---|

| 2-Hydroxybenzyl | High (stable across dilutions) | |

| 4-Fluorobenzyl | Moderate (activity declines) |

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) enhance radical stabilization, while bulky groups reduce accessibility .

Q. How should researchers resolve contradictions between in vitro and in silico biological activity data?

- Methodological Answer :

- Data Triangulation : Cross-validate in silico ADME predictions (e.g., LogP < 5 for bioavailability) with in vitro cytotoxicity assays (e.g., CC₅₀ > 50 µM for non-toxic derivatives) .

- Experimental Refinement : Adjust assay conditions (e.g., ATP concentration in helicase assays) to match physiological relevance .

Q. What strategies establish structure-activity relationships (SAR) for antimicrobial derivatives?

- Methodological Answer :

- Library Design : Synthesize analogs with varied aryl substitutions (e.g., 4-methoxy, 3-nitro) and assess minimal inhibitory concentrations (MIC) against S. aureus and E. coli .

- Key Trends :

- Electron-deficient rings (e.g., 4-chlorophenyl) improve membrane penetration .

- Thiophene incorporation enhances Gram-negative activity .

Q. What integrated approaches assess acute toxicity using in silico and in vivo models?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.